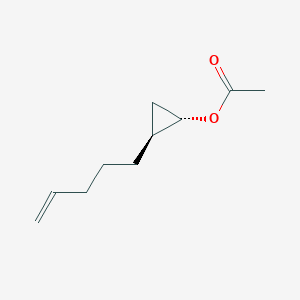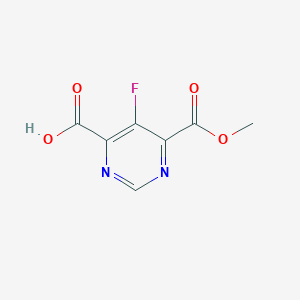
4-Nitronaphthalene-2,6-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitronaphthalene-2,6-dicarboxylic acid is an organic compound with the molecular formula C12H7NO6 It is a derivative of naphthalene, characterized by the presence of two carboxylic acid groups at the 2 and 6 positions, and a nitro group at the 4 position
Méthodes De Préparation
The synthesis of 4-nitronaphthalene-2,6-dicarboxylic acid typically involves the nitration of naphthalene-2,6-dicarboxylic acid. The process can be carried out using concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4 position.
Industrial production methods may involve the catalytic oxidation of alkylnaphthalenes, followed by nitration. The use of homogeneous catalytic oxidative carbonylation of naphthalene in palladium salt solutions is also a promising approach due to its high selectivity and fewer steps involved .
Analyse Des Réactions Chimiques
4-Nitronaphthalene-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or other derivatives.
Common reagents used in these reactions include nitric acid, sulfuric acid, zinc powder, and ammonium chloride. Major products formed from these reactions include amino derivatives and various substituted naphthalene compounds.
Applications De Recherche Scientifique
4-Nitronaphthalene-2,6-dicarboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-nitronaphthalene-2,6-dicarboxylic acid involves its interaction with molecular targets such as hemoglobin subunit alpha and hemoglobin subunit beta. The compound acts as an inhibitor, affecting the function of these proteins . The pathways involved in its action include the inhibition of protein function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-Nitronaphthalene-2,6-dicarboxylic acid can be compared with other similar compounds, such as:
2,6-Naphthalenedicarboxylic acid: Lacks the nitro group and is primarily used in the production of polyesters.
4-Nitronaphthalene-1,8-dicarboxylic acid: Similar structure but with carboxylic acid groups at different positions, leading to different chemical properties and applications.
Biphenyl-4,4′-dicarboxylic acid: Another dicarboxylic acid with a biphenyl structure, used in the synthesis of polyesters and other polymers.
Propriétés
Formule moléculaire |
C12H7NO6 |
|---|---|
Poids moléculaire |
261.19 g/mol |
Nom IUPAC |
4-nitronaphthalene-2,6-dicarboxylic acid |
InChI |
InChI=1S/C12H7NO6/c14-11(15)7-2-1-6-3-8(12(16)17)5-10(13(18)19)9(6)4-7/h1-5H,(H,14,15)(H,16,17) |
Clé InChI |
ZXKSKEVTGBNMBA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C(C=C(C=C21)C(=O)O)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


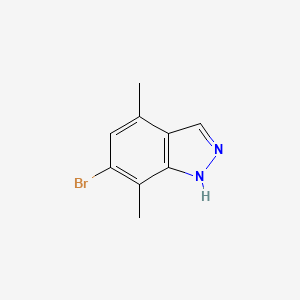
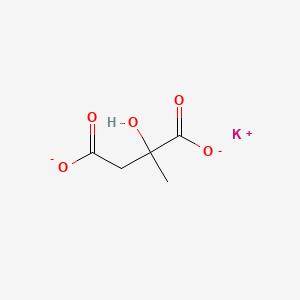
![2-Azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B15052754.png)
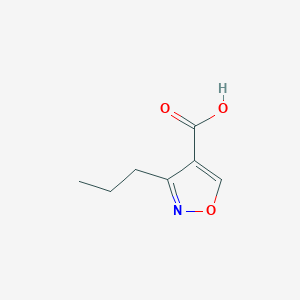
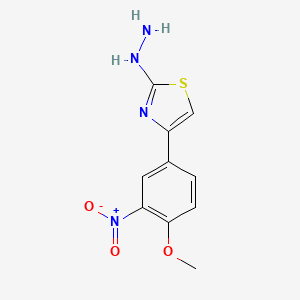
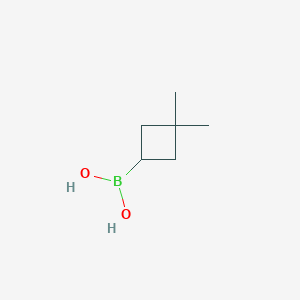
![(1R,3aR,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B15052777.png)
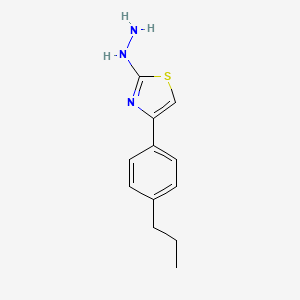

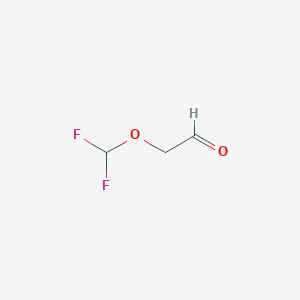
![5-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15052794.png)
![5-[(3S)-piperidin-3-yl]-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride](/img/structure/B15052801.png)
